(2E)-2-[(1,5-dimethylpyrazol-4-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (2E)-2-[(1,5-dimethylpyrazol-4-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 515874-32-5
VCID: VC21479635
InChI: InChI=1S/C27H25N5O3S/c1-16-23(25(33)30-20-8-6-5-7-9-20)24(18-10-12-21(35-4)13-11-18)32-26(34)22(36-27(32)29-16)14-19-15-28-31(3)17(19)2/h5-15,24H,1-4H3,(H,30,33)/b22-14+
SMILES: CC1=C(C(N2C(=O)C(=CC3=C(N(N=C3)C)C)SC2=N1)C4=CC=C(C=C4)OC)C(=O)NC5=CC=CC=C5
Molecular Formula: C27H25N5O3S
Molecular Weight: 499.6g/mol

(2E)-2-[(1,5-dimethylpyrazol-4-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

CAS No.: 515874-32-5

Cat. No.: VC21479635

Molecular Formula: C27H25N5O3S

Molecular Weight: 499.6g/mol

* For research use only. Not for human or veterinary use.

(2E)-2-[(1,5-dimethylpyrazol-4-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide - 515874-32-5

Specification

CAS No. 515874-32-5
Molecular Formula C27H25N5O3S
Molecular Weight 499.6g/mol
IUPAC Name (2E)-2-[(1,5-dimethylpyrazol-4-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Standard InChI InChI=1S/C27H25N5O3S/c1-16-23(25(33)30-20-8-6-5-7-9-20)24(18-10-12-21(35-4)13-11-18)32-26(34)22(36-27(32)29-16)14-19-15-28-31(3)17(19)2/h5-15,24H,1-4H3,(H,30,33)/b22-14+
Standard InChI Key SJQHQNNDNBSZDW-HYARGMPZSA-N
Isomeric SMILES CC1=C(C(N2C(=O)/C(=C\C3=C(N(N=C3)C)C)/SC2=N1)C4=CC=C(C=C4)OC)C(=O)NC5=CC=CC=C5
SMILES CC1=C(C(N2C(=O)C(=CC3=C(N(N=C3)C)C)SC2=N1)C4=CC=C(C=C4)OC)C(=O)NC5=CC=CC=C5
Canonical SMILES CC1=C(C(N2C(=O)C(=CC3=C(N(N=C3)C)C)SC2=N1)C4=CC=C(C=C4)OC)C(=O)NC5=CC=CC=C5

Introduction

Synthesis Pathway

The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves cyclization reactions. Based on related literature:

  • Starting Materials:

    • Substituted pyrazoles (e.g., 1,5-dimethylpyrazole).

    • Aromatic aldehydes (e.g., 4-methoxybenzaldehyde).

    • Thioamide or thiourea derivatives.

  • Reaction Conditions:

    • Cyclization is initiated by condensation of the starting materials in the presence of a catalyst (e.g., polyphosphoric acid or potassium carbonate) under reflux conditions.

    • Solvents like ethanol or dimethylformamide (DMF) are often used.

  • Characterization:

    • Structural confirmation is achieved through techniques such as FT-IR, NMR (^1H and ^13C), and mass spectrometry .

Biological Activities

Thiazolo[3,2-a]pyrimidines are widely studied for their pharmacological potential:

  • Antioxidant Activity:

    • The compound's structure suggests it may scavenge free radicals due to electron-donating groups like methoxy .

  • Cytotoxicity:

    • Some derivatives exhibit cytotoxic effects against cancer cell lines by interfering with DNA synthesis or inducing apoptosis .

  • Anti-inflammatory Potential:

    • Molecular docking studies on related compounds indicate inhibition of enzymes such as cyclooxygenases or lipoxygenases .

  • Antimicrobial Properties:

    • Thiazolo[3,2-a]pyrimidines have shown moderate antibacterial and antifungal activities in prior studies .

Applications

Due to its structural complexity and functional diversity, this compound holds promise in several fields:

  • Drug Development:

    • Potential lead molecule for anticancer or anti-inflammatory drug design.

  • Agricultural Chemistry:

    • Derivatives of thiazolo[3,2-a]pyrimidines have been explored as plant growth regulators .

Research Gaps and Future Directions

While preliminary studies suggest significant biological potential:

  • Further in vitro and in vivo evaluations are required to confirm therapeutic efficacy.

  • Toxicological profiling is essential to assess safety for pharmaceutical applications.

  • Structural optimization through substitution at various positions may enhance activity.

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